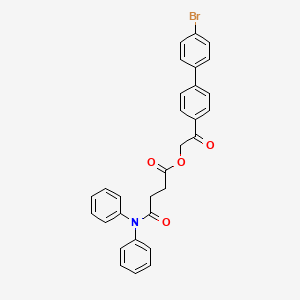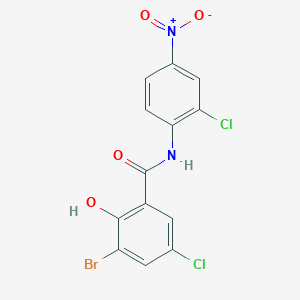
3-bromo-5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide is a synthetic organic compound that belongs to the class of halogenated benzamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of bromine and chlorine atoms into the benzene ring.
Nitration: Introduction of a nitro group (-NO2) into the aromatic ring.
Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine
Pharmaceuticals: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 3-bromo-5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-5-chloro-2-hydroxybenzamide: Lacks the nitrophenyl group.
N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Lacks the bromine and chlorine atoms on the benzene ring.
Uniqueness
The presence of multiple halogen atoms and a nitrophenyl group in 3-bromo-5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide may confer unique chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C13H7BrCl2N2O4 |
|---|---|
Molekulargewicht |
406.0 g/mol |
IUPAC-Name |
3-bromo-5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H7BrCl2N2O4/c14-9-4-6(15)3-8(12(9)19)13(20)17-11-2-1-7(18(21)22)5-10(11)16/h1-5,19H,(H,17,20) |
InChI-Schlüssel |
JVZFRDKQDQVTSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C(=CC(=C2)Cl)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(heptan-4-ylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12471535.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12471539.png)
![2-(1-benzyl-1H-indol-3-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12471542.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12471548.png)
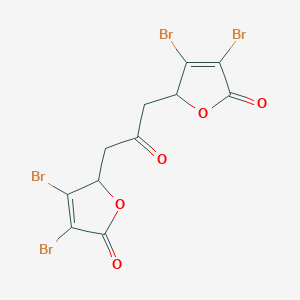
![2-Oxo-2-phenylethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12471573.png)
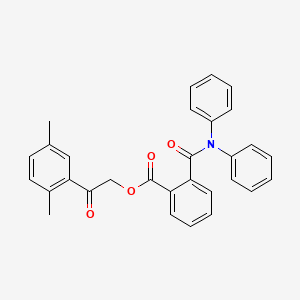
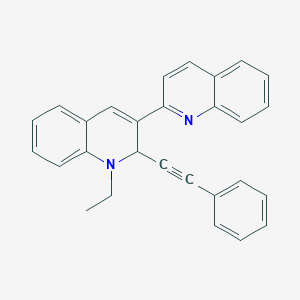
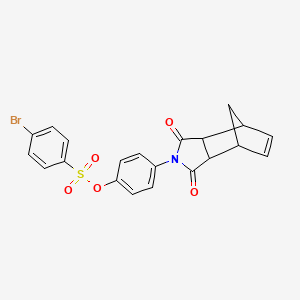
![methyl 4-[({[5-(1-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methylpropyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12471594.png)


![N-cyclohexyl-2-[(3-methyl-4-nitrophenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12471611.png)
